Levofloxacin Q-acid chemical structure and properties
Levofloxacin Q-acid chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levofloxacin Q-acid, systematically named (S)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid, is a pivotal chemical intermediate in the synthesis of Levofloxacin, a third-generation fluoroquinolone antibiotic.[3] As a key precursor, the purity and characterization of Levofloxacin Q-acid are of paramount importance in the pharmaceutical industry to ensure the quality and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and analytical methodologies related to Levofloxacin Q-acid.
Chemical Structure and Identification
Levofloxacin Q-acid possesses a tricyclic core structure fundamental to the quinolone class of antibiotics. The chemical identity of this compound is well-established through various nomenclature and registry systems.
| Identifier | Value |
| IUPAC Name | (2S)-6,7-difluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5(13),6,8,11-tetraene-11-carboxylic acid[2] |
| CAS Number | 100986-89-8[2] |
| Molecular Formula | C₁₃H₉F₂NO₄[2][4] |
| Molecular Weight | 281.21 g/mol [2][4] |
| SMILES | C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O[2] |
| InChI Key | NVKWWNNJFKZNJO-YFKPBYRVSA-N[2] |
Physicochemical Properties
The physical and chemical characteristics of Levofloxacin Q-acid are crucial for its handling, processing, and role in synthesis.
| Property | Value |
| Appearance | White to light yellow powder/crystal |
| Melting Point | >300 °C |
| Solubility | Slightly soluble in DMSO |
| pKa (Predicted) | 2.99[5] |
| XLogP (Predicted) | 1.931[5] |
| Topological Polar Surface Area | 68.53 Ų[5] |
| Optical Rotation | -64° (c=1 in DMSO)[6] |
Synthesis of Levofloxacin Q-Acid
Levofloxacin Q-acid is a key intermediate in the synthesis of Levofloxacin. The general synthetic route involves the cyclization of a substituted quinolone precursor. While specific industrial protocols are proprietary, the chemical literature outlines the fundamental steps.
Representative Synthetic Protocol
The synthesis of Levofloxacin often starts from (S)-(-)-9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid ethyl ester. The hydrolysis of this ester yields Levofloxacin Q-acid.
Materials:
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(S)-(-)-9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid ethyl ester
-
Sodium hydroxide (B78521) or another suitable base
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Water
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Hydrochloric acid or another suitable acid for neutralization
-
Ethanol (B145695) or other suitable solvent for crystallization
Procedure:
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The starting ester is dissolved in a suitable solvent, such as ethanol or a mixture of water and a miscible organic solvent.
-
An aqueous solution of a base (e.g., sodium hydroxide) is added to the reaction mixture.
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The mixture is heated to reflux and stirred for a specified period to ensure complete hydrolysis of the ester.
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After cooling, the reaction mixture is acidified with an acid (e.g., hydrochloric acid) to precipitate the Levofloxacin Q-acid.
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The precipitated solid is collected by filtration, washed with water, and then with a suitable organic solvent.
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The crude product is then purified by recrystallization from an appropriate solvent system to yield pure Levofloxacin Q-acid.
The following diagram illustrates the synthetic pathway from Levofloxacin Q-acid to Levofloxacin.
Analytical Methodologies
The quality control of Levofloxacin Q-acid is critical. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for assessing its purity and quantifying impurities.
Representative HPLC Protocol
This protocol is a general representation for the analysis of Levofloxacin and its related substances, including Levofloxacin Q-acid.
Chromatographic Conditions:
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Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically 1.0 mL/min.
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Detection: UV spectrophotometry at a wavelength of approximately 294 nm.[7]
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Column Temperature: Maintained at a constant temperature, for instance, 35°C.[7]
Sample Preparation:
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Accurately weigh a known amount of the Levofloxacin Q-acid sample.
-
Dissolve the sample in a suitable diluent (often the mobile phase).
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Filter the solution through a 0.45 µm filter before injection into the HPLC system.
Procedure:
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Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
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Inject a known volume of the prepared sample solution.
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Record the chromatogram and determine the peak area of Levofloxacin Q-acid and any impurities.
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Calculate the purity of the sample based on the relative peak areas.
The following diagram illustrates a typical analytical workflow for HPLC analysis.
Biological Context: Mechanism of Action of Levofloxacin
While Levofloxacin Q-acid itself is considered inactive, it is the direct precursor to the potent antibiotic Levofloxacin.[8] Understanding the mechanism of action of the final drug product provides essential context for the importance of its synthesis. Levofloxacin exerts its bactericidal effects by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV.
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DNA Gyrase: This enzyme is responsible for the negative supercoiling of bacterial DNA, a process essential for DNA replication and transcription.
-
Topoisomerase IV: This enzyme is crucial for the segregation of replicated daughter chromosomes during cell division.
By inhibiting these enzymes, Levofloxacin disrupts essential cellular processes, leading to bacterial cell death. The following diagram illustrates this mechanism.
Conclusion
Levofloxacin Q-acid is a fundamentally important molecule in pharmaceutical manufacturing. A thorough understanding of its chemical and physical properties, combined with robust synthetic and analytical methods, is essential for the consistent production of high-quality Levofloxacin. This guide provides a foundational overview for professionals in the field, emphasizing the critical parameters for the control and use of this key intermediate.
References
- 1. Levofloxacin | C18H20FN3O4 | CID 149096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Levofloxacin q-acid | C13H9F2NO4 | CID 688333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sciforum.net [sciforum.net]
- 4. chemscene.com [chemscene.com]
- 5. Levofloxacin Q-acid | 82419-35-0 | Benchchem [benchchem.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Synthesis and Evaluation of Antimicrobial Activity of [R4W4K]-Levofloxacin and [R4W4K]-Levofloxacin-Q Conjugates [mdpi.com]
- 8. Levofloxacin - Wikipedia [en.wikipedia.org]
